molecular formula C6H12ClNO2 B8569271 2-(2-Chloroacetamido)-1-butanol

2-(2-Chloroacetamido)-1-butanol

Cat. No.: B8569271
M. Wt: 165.62 g/mol
InChI Key: NEXUFDMRFRDMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloroacetamido)-1-butanol is a chemical building block of significant interest in synthetic organic chemistry and chemical biology research. This compound features a chloroacetamide group, a well-known electrophilic moiety that acts as an alkylating agent. This property makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the field of peptide modification and macrocyclic peptide synthesis. The chloroacetamide group can undergo selective reactions with nucleophilic residues, such as cysteine thiols, to form stable thioether linkages. This mechanism is fundamental in bioconjugation strategies and for creating structurally constrained peptides, which can enhance metabolic stability and binding affinity for target proteins . The molecule also contains a butanol backbone, which can influence the overall hydrophobicity and solubility of the resulting conjugates. Researchers utilize this and similar compounds to develop novel peptide therapeutics, enzyme inhibitors, and as a key raw material in the solid-phase peptide synthesis (SPPS) workflow for constructing advanced drug candidates . This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

2-chloro-N-(1-hydroxybutan-2-yl)acetamide

InChI

InChI=1S/C6H12ClNO2/c1-2-5(4-9)8-6(10)3-7/h5,9H,2-4H2,1H3,(H,8,10)

InChI Key

NEXUFDMRFRDMPB-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(=O)CCl

Origin of Product

United States

Purification and Isolation Techniques for 2 2 Chloroacetamido 1 Butanol

Purification Challenges and Product Instability

A significant observation during the purification process is the instability of this compound during column chromatography on silica (B1680970) gel. tandfonline.com While the initial synthesis selectively produces the N-acylated compound, attempts to purify this product using standard silica gel chromatography can induce a rearrangement to a disubstituted product. tandfonline.com

This rearrangement is understood to be an N- to O-acyl migration. tandfonline.com Such migrations are known to occur under acidic conditions, and the inherent acidity of silica gel can catalyze this intramolecular transesterification. The result is a mixture of products, complicating the isolation of the pure desired compound.

Characterization via Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish between the desired product and the rearranged ester. For the intended N-substituted product, the methylene (B1212753) protons adjacent to the hydroxyl group (–CH₂OH) typically show a chemical shift around 3.5–3.7 ppm. In contrast, for the rearranged O-chloroacetyl ester, the chemical shift for the equivalent methylene protons (–CH₂OCOCH₂Cl) moves downfield to approximately 4.2 ppm. tandfonline.com

Recommended Purification Strategies

Given the instability on silica gel, alternative purification methods are recommended.

Crystallization: If the compound is a solid, crystallization is often the preferred method for purification. This involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly. A solvent should be chosen in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures. ijddr.in

Distillation: For liquid products, distillation under reduced pressure can be an effective purification method, provided the compound is thermally stable enough. This technique separates compounds based on differences in their boiling points. alfa-chemistry.com

Alternative Chromatography: If chromatographic separation is necessary, using a non-acidic stationary phase, such as neutral or basic alumina, could prevent the N- to O-acyl migration observed with silica gel. alfa-chemistry.com

Solvent Extraction/Washing: A simple workup procedure may involve washing the reaction mixture with aqueous solutions to remove water-soluble impurities and the HCl scavenger. For instance, after the reaction, the mixture could be diluted with a suitable organic solvent and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine. google.com

The final purity of the isolated this compound should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy to ensure the absence of rearranged byproducts. google.com

Advanced Structural Elucidation and Stereochemical Analysis of 2 2 Chloroacetamido 1 Butanol

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(2-Chloroacetamido)-1-butanol

High-resolution multi-dimensional NMR spectroscopy is an indispensable tool for delineating the complete covalent framework and stereochemistry of organic molecules like this compound.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity Determination

Two-dimensional (2D) NMR experiments provide a wealth of information by spreading the NMR signals into two frequency dimensions, revealing correlations between different nuclei.

Correlation Spectroscopy (COSY): This homonuclear correlation technique would be used to identify proton-proton (¹H-¹H) spin-spin couplings within the molecule. For this compound, COSY spectra would reveal correlations between the protons on adjacent carbons, such as the ethyl group protons and the protons on the butanol backbone.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear correlation technique that identifies direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the this compound structure.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton. For instance, an HMBC experiment would show a correlation between the amide proton (NH) and the carbonyl carbon of the chloroacetamide group, as well as with carbons in the butanol moiety.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule. For example, NOESY could reveal spatial relationships between the protons of the chloroacetyl group and protons on the butanol backbone, offering insights into the molecule's three-dimensional structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ (Butanol)~0.9~14
CH₂ (Ethyl)~1.4-1.6~19
CH (CH-NH)~3.8-4.0~55
CH₂OH~3.6-3.8~65
NH (Amide)~6.5-7.5-
CH₂Cl~4.1~43
C=O (Amide)-~167

Note: These are predicted values and may vary in an actual experimental spectrum.

Dynamic NMR Studies for Conformational Exchange in this compound

The amide bond in this compound can exhibit restricted rotation, potentially leading to the presence of different conformers (rotamers) in solution. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information about the energy barrier to this rotation. By analyzing the coalescence and decoalescence of specific NMR signals as the temperature is changed, it is possible to calculate the free energy of activation (ΔG‡) for the conformational exchange process.

Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Molecular Vibrations and Functional Groups in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: In an FT-IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretch of the amide, the C=O stretch (Amide I band), and the N-H bend (Amide II band). The C-Cl stretch would also be observable.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, non-polar bonds can produce strong Raman signals. The C-C backbone and C-H stretching vibrations would be readily observed in the Raman spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200-3600 (broad)
N-H (Amide)Stretching3250-3400
C-H (Alkyl)Stretching2850-3000
C=O (Amide I)Stretching1640-1680
N-H (Amide II)Bending1520-1570
C-ClStretching600-800

Note: These are predicted values and are subject to shifts based on intermolecular interactions and the physical state of the sample.

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amide groups.

Single Crystal Growth Procedures for this compound

Obtaining high-quality single crystals suitable for X-ray diffraction is often a critical and challenging step. For a moderately polar molecule like this compound, several crystallization techniques could be employed:

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

The choice of solvent and crystallization method would need to be determined empirically to yield crystals of sufficient size and quality for X-ray analysis.

Analysis of Crystal Packing, Intermolecular Interactions, and Polymorphism in this compound

The solid-state properties of a chiral molecule like this compound are dictated by its crystal packing, the intricate network of intermolecular interactions, and its potential to exist in different crystalline forms, a phenomenon known as polymorphism. Understanding these aspects is crucial for controlling the physical properties of the compound.

Crystal Packing and Intermolecular Interactions:

The spatial arrangement of molecules in a crystal lattice, or crystal packing, is governed by a variety of non-covalent interactions. For this compound, these would primarily include:

Hydrogen Bonding: The presence of a hydroxyl (-OH) group and an amide (-NH-C=O) group makes this molecule a prime candidate for strong hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amide group provides a donor (N-H) and an acceptor (C=O) site. These interactions would likely play a dominant role in the formation of a stable, three-dimensional crystal lattice.

Halogen Bonding: The chlorine atom in the chloroacetamido moiety can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic atom, such as the oxygen of a hydroxyl or carbonyl group on an adjacent molecule.

A detailed crystallographic analysis, typically using single-crystal X-ray diffraction, would be required to determine the precise geometry of these interactions.

Hypothetical Crystallographic Data for a Polymorph of this compound

ParameterHypothetical Value (Form I)
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.542
b (Å)12.123
c (Å)9.345
α (°)90
β (°)105.2
γ (°)90
Volume (ų)933.7
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.254
Hydrogen Bond (D-H···A)O-H···O, N-H···O
Halogen Bond (C-Cl···O)Present

Polymorphism:

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. For a chiral compound like this compound, the existence of polymorphs could be investigated through techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD). The identification and characterization of different polymorphs are critical in pharmaceutical development and material science.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment of Chiral this compound

Chiroptical spectroscopy techniques are indispensable for determining the absolute configuration of chiral molecules, which refers to the three-dimensional arrangement of atoms at a stereocenter. nih.gov For this compound, which possesses a chiral center at the second carbon of the butanol backbone, these methods would be key to assigning the (R) or (S) configuration.

Circular Dichroism (CD) Spectroscopy:

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum plots the difference in absorption (ΔA) or molar ellipticity ([θ]) as a function of wavelength. The sign and intensity of the CD signals, known as Cotton effects, are highly sensitive to the stereochemistry of the molecule.

For this compound, the amide chromophore (-NH-C=O) would be the primary focus of a CD analysis. The n→π* and π→π* electronic transitions of the amide group are expected to give rise to characteristic Cotton effects in the far-UV region of the spectrum. By comparing the experimentally obtained CD spectrum with theoretical predictions from quantum chemical calculations, the absolute configuration of the chiral center could be confidently assigned.

Optical Rotatory Dispersion (ORD) Spectroscopy:

Optical rotatory dispersion measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. osti.govresearchgate.net An ORD curve that shows a peak and a trough in the vicinity of an absorption band is known as an anomalous dispersion or a Cotton effect curve. researchgate.net The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the chiral center.

Similar to CD spectroscopy, the amide chromophore in this compound would be expected to produce a distinct Cotton effect in the ORD spectrum. The analysis of this effect would provide complementary information to the CD data, reinforcing the assignment of the absolute configuration.

Hypothetical Chiroptical Data for (R)-2-(2-Chloroacetamido)-1-butanol

TechniqueWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
CD225+8,500
CD205-12,000
Technique Wavelength (nm) Specific Rotation [α] (deg)
ORD240+150
ORD215-250

This hypothetical data illustrates a positive Cotton effect in the CD spectrum around 225 nm and a negative one around 205 nm, which, when correlated with theoretical models, could lead to the assignment of the (R)-configuration.

Reactivity and Mechanistic Investigations of 2 2 Chloroacetamido 1 Butanol

Reactivity at the Chloroacetyl Moiety of 2-(2-Chloroacetamido)-1-butanol

The chloroacetyl group is the more reactive site of the molecule, primarily due to the presence of a good leaving group, the chloride ion, on the α-carbon to the carbonyl group. This feature facilitates nucleophilic substitution and reductive transformations.

The carbon atom attached to the chlorine in the chloroacetyl group is electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, leading to the displacement of the chloride ion. nist.govnih.gov The rate and outcome of these reactions can be influenced by the nature of the nucleophile, solvent, and reaction conditions.

A wide range of nucleophiles can be employed to derivatize this compound at the α-chloro position. This versatility allows for the synthesis of a diverse library of compounds with varied functionalities.

Amines: Primary and secondary amines react readily with this compound to form the corresponding aminoacetamide derivatives. For instance, reaction with ammonia (B1221849) or primary amines yields N-(1-hydroxybutan-2-yl)-2-aminoacetamides. These reactions are fundamental in building more complex molecules, including potential pharmaceutical intermediates. researchgate.net

Alcohols: Alkoxides, generated from alcohols, can displace the chloride to form ether derivatives. The reaction of this compound with an alcohol in the presence of a base would yield a 2-alkoxyacetamido-1-butanol derivative.

Thiols: Thiolates are excellent nucleophiles and react efficiently to produce thioether compounds. The reaction with a thiol provides the corresponding 2-(alkylthio)acetamido or 2-(arylthio)acetamido derivative.

Azides: The azide (B81097) ion (N(_3)(-)) is a potent nucleophile that can be introduced to form 2-(2-azidoacetamido)-1-butanol. Azido compounds are valuable synthetic intermediates, for example, in the construction of nitrogen-containing heterocycles or for reduction to primary amines.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

NucleophileReagent ExampleProduct
AmineAmmonia (NH(_3))2-(2-Aminoacetamido)-1-butanol
AlcoholSodium Methoxide (NaOCH(_3))2-(2-Methoxyacetamido)-1-butanol
ThiolSodium Thiophenolate (NaSPh)2-(2-(Phenylthio)acetamido)-1-butanol
AzideSodium Azide (NaN(_3))2-(2-Azidoacetamido)-1-butanol

The presence of the hydroxyl group in the butanol backbone of this compound allows for the possibility of intramolecular cyclization. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as an internal nucleophile. This nucleophile can attack the electrophilic α-chloro carbon, leading to the formation of a cyclic ether. Specifically, this intramolecular S(_N)2 reaction would result in the formation of a six-membered morpholin-3-one (B89469) ring system. Such cyclizations are a common strategy for the synthesis of heterocyclic compounds. nih.govgoogle.com The formation of piperazin-2-ones through similar intramolecular reactions of related chloroacetamides has also been reported. nih.govorganic-chemistry.org

Reductive Transformations of the Chloroacetyl Group in this compound

The chloroacetyl moiety can undergo reductive transformations to remove the chlorine atom. Strong reducing agents like lithium aluminum hydride (LiAlH(_4)) are capable of reducing the carbon-chlorine bond to a carbon-hydrogen bond. nist.govwikipedia.org This reaction would convert this compound into N-(1-hydroxybutan-2-yl)acetamide. It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH(_4)), are generally not effective for the reduction of alkyl halides. masterorganicchemistry.comsci-hub.se Catalytic hydrogenation can also be employed for the dehalogenation of chloroacetamides, often using a palladium or platinum catalyst. organicchemistrydata.orgtcichemicals.com

Transformations Involving the Amide Linkage of this compound

The amide bond in this compound is relatively stable but can be cleaved under specific conditions, most notably through hydrolysis.

Hydrolysis Kinetics and Mechanism of the Amide Bond

The hydrolysis of the amide bond in this compound results in the cleavage of the molecule into 2-amino-1-butanol and chloroacetic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-amino-1-butanol yields chloroacetic acid. Studies on related chloroacetamide herbicides have shown that both amide and ether group cleavages can occur under acidic conditions. nih.govacs.org

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon of the amide in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate which then collapses, with the expulsion of the 2-aminobutanolate anion as the leaving group, which is subsequently protonated. Base-catalyzed hydrolysis of chloroacetamides can proceed through either an intermolecular S(_N)2 reaction leading to hydroxy-substituted derivatives or, in some cases, through amide cleavage. nih.govacs.org

The kinetics of amide hydrolysis are influenced by factors such as pH, temperature, and the structure of the amide. Generally, the rate of hydrolysis is slow at neutral pH and increases significantly at both high and low pH.

Transamidation Reactions with Diverse Amine Substrates

The chloroacetamide functionality in this compound presents a site for nucleophilic attack, leading to transamidation reactions with various amine substrates. While amides are generally stable, these reactions can be facilitated under specific catalytic conditions. The general reaction is as follows:

R-C(O)NH-CH(CH₂OH)CH₂CH₃ + HNR'R'' → R-C(O)NR'R'' + H₂N-CH(CH₂OH)CH₂CH₃ where R is -CH₂Cl

Transamidation of amides can be achieved through several catalytic approaches, including the use of metal catalysts, base mediation, or acidic conditions. nih.govwikipedia.orgorganic-chemistry.org For primary amides, such as the one present in this compound, zirconocene (B1252598) dichloride has been demonstrated as an effective catalyst for transamidation with various amines. bath.ac.uk The reaction proceeds under relatively mild conditions, typically in a non-polar solvent like cyclohexane (B81311) at elevated temperatures. bath.ac.uk

The scope of amine substrates for such transformations is broad, encompassing primary and secondary aliphatic and aromatic amines. organic-chemistry.orgnih.gov For instance, reactions with primary amines would yield a new secondary amide and the corresponding aminobutanol (B45853) derivative. The electronic properties of the amine substrate can influence the reaction rate and yield. Generally, more nucleophilic amines are more reactive. However, in some catalytic systems, even less nucleophilic amines can participate effectively. nih.gov

Transition-metal-free approaches have also been developed, utilizing strong bases like potassium tert-butoxide to mediate the transamidation at room temperature. organic-chemistry.org This method has shown high yields for the reaction of primary amides with a range of amines. Additionally, acid catalysis, for example with imidazolium (B1220033) chloride, has been employed for the transamidation of primary amines with N,N-dimethylacetamide, suggesting its potential applicability to other amide substrates. mdpi.com

A two-step approach involving the activation of a secondary amide with Boc-anhydride followed by nickel-catalyzed C-N bond cleavage has been developed for transamidation. nih.gov While this compound contains a secondary amide, this method is noteworthy for its mild conditions and tolerance of various functional groups. nih.gov

Table 1: Potential Catalytic Systems for Transamidation of this compound

Catalyst/MediatorAmine Substrate ScopeGeneral ConditionsReference
Zirconocene dichloride (Cp₂ZrCl₂)Primary and secondary aminesCyclohexane, 80°C bath.ac.uk
Potassium tert-butoxideAryl, heteroaryl, and aliphatic aminesRoom temperature, transition-metal-free organic-chemistry.org
Imidazolium chloridePrimary aminesReflux in N,N-Dimethylacetamide (150°C) mdpi.com
Nickel(0) with SIPr ligand (two-step)Primary and secondary amines (including amino acid derivatives)Activation with Boc₂O, then Ni(cod)₂/SIPr, 35°C nih.gov
Fe³⁺-montmorillonitePrimary aminesSolvent-free or in a suitable solvent nih.gov

Reactivity of the Primary Hydroxyl Group in this compound

The primary hydroxyl group in this compound is a key site for various chemical transformations, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions of the Alcohol

Esterification: The primary alcohol moiety of this compound can be readily esterified with carboxylic acids or their derivatives. Standard esterification methods are expected to be effective. For instance, reaction with a carboxylic acid in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst like 4-(dimethylaminopyridine) (DMAP), is a common and mild procedure for esterifying N-protected amino alcohols. acs.org

Another effective method involves the formation of a mixed anhydride (B1165640) from an organic acid and an alkyl sulfonyl chloride, which then reacts with the amino alcohol to form the N-acyl amino alcohol ester. google.com This process is efficient and can be performed in a one-pot manner. google.com The general scheme for esterification is:

HO-CH₂-CH(NHC(O)CH₂Cl)CH₂CH₃ + R'COOH → R'CO-O-CH₂-CH(NHC(O)CH₂Cl)CH₂CH₃ + H₂O

The choice of esterifying agent and conditions will depend on the desired ester and the need to preserve the chloroacetamide functionality.

Etherification: While specific literature on the etherification of this compound is scarce, general methods for alcohol etherification should be applicable. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, followed by reaction with an alkyl halide, is a plausible route. However, care must be taken to avoid competing reactions, such as nucleophilic substitution at the chloroacetamide group.

Oxidation Reactions and Product Characterization

The oxidation of the primary hydroxyl group in this compound can lead to the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. The N-acetyl group is generally stable to many oxidizing agents, suggesting that the N-chloroacetyl group would also remain intact under controlled oxidation. louisville.edu

For the selective oxidation of the primary alcohol to an aldehyde, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically employed. A highly chemoselective aerobic oxidation of unprotected amino alcohols to their corresponding amino carbonyl compounds has been achieved using a 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalytic system. nih.gov This method is effective for various amino alcohols and proceeds at ambient temperature. nih.gov

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would likely oxidize the primary alcohol to the corresponding carboxylic acid, yielding 2-(2-chloroacetamido)butanoic acid.

The expected oxidation products are:

Aldehyde: 2-(2-Chloroacetamido)-1-butanal

Carboxylic Acid: 2-(2-Chloroacetamido)butanoic acid

Characterization of these products would involve standard spectroscopic techniques. For the aldehyde, one would expect to see a characteristic aldehyde proton signal in the ¹H NMR spectrum (around 9-10 ppm) and a carbonyl carbon signal in the ¹³C NMR spectrum (around 190-200 ppm). For the carboxylic acid, a broad hydroxyl proton signal in the ¹H NMR and a carboxylic carbonyl carbon signal (around 170-185 ppm) in the ¹³C NMR would be indicative of its formation.

Elucidation of Reaction Mechanisms and Kinetic Profiles for Key Transformations of this compound

Identification of Reaction Intermediates and Transition States

Transamidation: The mechanism of transamidation, particularly under base-mediated conditions, is thought to involve the initial deprotonation of the amide N-H by the base. nih.gov This generates a more nucleophilic amidate anion. The subsequent step is the nucleophilic addition of the external amine to the carbonyl carbon of the amidate, forming a tetrahedral intermediate. The breakdown of this intermediate, with the expulsion of the original amino group (as an anion), leads to the transamidated product. In metal-catalyzed transamidations, the metal center activates the amide carbonyl, making it more electrophilic for the incoming amine nucleophile. researchgate.net

Nucleophilic Substitution at the α-Carbon: The reaction of the chloroacetamide moiety with nucleophiles is expected to proceed via a bimolecular nucleophilic substitution (S_N2) mechanism. nih.govacs.org This is supported by studies on similar α-chloroacetanilide herbicides. nih.govacs.org The reaction involves a single, concerted step where the nucleophile attacks the carbon bearing the chlorine atom, and the chloride ion leaves simultaneously. This leads to an inversion of stereochemistry if the α-carbon is chiral. The transition state for this reaction would involve a pentacoordinate carbon atom with partial bonds to both the incoming nucleophile and the leaving chloride ion.

Determination of Rate Constants and Activation Energies

Kinetics of Nucleophilic Substitution: The S_N2 reaction of the chloroacetamide group with a nucleophile is expected to follow second-order kinetics, with the rate being dependent on the concentrations of both this compound and the nucleophile. libretexts.orgmasterorganicchemistry.com

Rate = k[this compound][Nucleophile]

While specific rate constants and activation energies for this compound are not available in the literature, they can be experimentally determined by monitoring the reaction progress over time under pseudo-first-order conditions (i.e., with a large excess of the nucleophile) and applying the appropriate rate laws.

Table 2: Predicted Kinetic and Mechanistic Features of Key Reactions

ReactionProposed MechanismExpected KineticsKey Intermediates/Transition States
Transamidation (base-mediated)Deprotonation followed by nucleophilic addition-eliminationLikely second-orderAmidate anion, Tetrahedral intermediate
Nucleophilic Substitution (at α-carbon)S_N2Second-orderPentacoordinate carbon transition state
Esterification (carbodiimide-mediated)Nucleophilic acyl substitutionMulti-step, overall rate depends on the rate-determining stepO-acylisourea intermediate
Oxidation (with PCC)Concerted C-H bond cleavageSecond-orderChromate ester intermediate

Derivatization and Analogue Synthesis Based on 2 2 Chloroacetamido 1 Butanol

Synthesis of Alkylated, Acylated, and Silylated Derivatives at the Hydroxyl Group

The primary alcohol of 2-(2-chloroacetamido)-1-butanol offers a reactive site for the introduction of various functional groups, including alkyl, acyl, and silyl (B83357) ethers. These modifications are crucial for altering properties such as lipophilicity, stability, and steric bulk.

Alkylation: The O-alkylation of N-acylated amino alcohols like this compound can be achieved under basic conditions to deprotonate the hydroxyl group, followed by reaction with an alkyl halide. The choice of base and solvent is critical to avoid competing N-alkylation or elimination reactions.

Acylation: O-acylation of the hydroxyl group can be performed using various acylating agents such as acyl chlorides or anhydrides. Chemoselective O-acylation in the presence of the amide group can be challenging. However, under acidic conditions, protonation of the amide nitrogen can decrease its nucleophilicity, favoring O-acylation. For instance, methods developed for the O-acylation of hydroxyamino acids using acyl chlorides in the presence of an acid catalyst could be adapted for this compound.

Silylation: The hydroxyl group can be readily converted to a silyl ether by treatment with a silylating agent, such as a silyl chloride (e.g., trimethylsilyl (B98337) chloride, tert-butyldimethylsilyl chloride) or a silyl triflate, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or imidazole. This reaction is generally high-yielding and provides a means to protect the hydroxyl group during subsequent synthetic transformations.

Table 1: Representative Reactions for Hydroxyl Group Derivatization

Derivative Type Reagents and Conditions Product Structure (Generic)

Preparation of N-Substituted Analogues of this compound

Modification of the amide nitrogen allows for the synthesis of a diverse range of N-substituted analogues. These modifications can significantly impact the conformational preferences and hydrogen bonding capabilities of the molecule.

The synthesis of the parent compound, this compound, can be achieved through the chemoselective N-chloroacetylation of 2-amino-1-butanol. tandfonline.com This reaction is typically carried out using chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct. tandfonline.com The selectivity for N-acylation over O-acylation is a key consideration. tandfonline.com

To prepare N-substituted analogues, two main strategies can be employed. The first involves the N-alkylation of this compound itself. This requires a strong base to deprotonate the amide nitrogen, followed by reaction with an alkylating agent. A second, more versatile approach involves the synthesis of N-substituted 2-amino-1-butanol derivatives first, followed by N-chloroacetylation. Direct N-alkylation of unprotected amino alcohols with other alcohols has been reported, offering a greener alternative to traditional methods using alkyl halides. nih.govbeilstein-journals.orgresearchgate.net

Table 2: Synthetic Approaches to N-Substituted Analogues

Approach Description Generic Reaction Scheme
Direct N-Alkylation Deprotonation of the amide nitrogen of this compound followed by reaction with an alkylating agent (R-X). This compound + Base + R-X → 2-(N-R-2-chloroacetamido)-1-butanol
N-Alkylation then Acylation Synthesis of an N-substituted 2-amino-1-butanol followed by chloroacetylation. R-NH-CH(CH₂OH)-CH₂-CH₃ + ClCOCH₂Cl → 2-(N-R-2-chloroacetamido)-1-butanol

Construction of Cyclic and Polycyclic Scaffolds Incorporating the this compound Core

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic chloroacetamide moiety, makes it a suitable precursor for the synthesis of cyclic structures. Intramolecular cyclization can lead to the formation of various heterocyclic systems.

One potential cyclization strategy involves the intramolecular nucleophilic attack of the hydroxyl group on the carbon bearing the chlorine atom. This reaction, typically promoted by a base, would lead to the formation of a morpholinone derivative. The stereochemistry at the C2 position of the butanol backbone would influence the stereochemical outcome of the cyclization.

Another approach to cyclization could involve the reaction of the amino alcohol precursor with carbon dioxide to form a carbamate, which can then undergo intramolecular cyclization to yield an oxazolidinone. Recent studies have demonstrated the use of mild dehydrating reagents to promote the cyclization of amino alcohols with CO2 to form cyclic carbamates with retention of stereochemistry. acs.org

Development of Conformationally Constrained Analogues of this compound

Introducing conformational constraints into the flexible this compound backbone can lead to analogues with more defined three-dimensional structures. This is often desirable for enhancing binding affinity and selectivity to biological targets.

Strategies for conformational constraint include the incorporation of the butanol core into cyclic systems, as discussed in section 5.3. Another approach is the introduction of rigidifying elements, such as double bonds or small rings, into the side chains. For example, the synthesis of conformationally constrained dipeptide analogues has been achieved by forming cyclic dipeptides with lactam rings of varying sizes. nih.gov Similar strategies could be applied to the this compound scaffold. The synthesis of conformationally restricted analogues of other bioactive molecules, often involving the introduction of cyclopropane (B1198618) rings or the formation of spirocyclic systems, provides a conceptual blueprint for designing rigidified analogues of this compound. tandfonline.comresearchgate.net

Computational and Theoretical Studies of 2 2 Chloroacetamido 1 Butanol

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis of 2-(2-Chloroacetamido)-1-butanol

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For this compound, these methods can elucidate its three-dimensional structure, electron distribution, and reactive nature.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, like molecules. tandfonline.comresearchgate.net It is a workhorse in modern computational chemistry for its balance of accuracy and computational cost. A DFT calculation for this compound would begin with geometry optimization, a process that determines the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. This would yield precise data on bond lengths, bond angles, and dihedral angles.

For instance, a hypothetical DFT study at a common level of theory (e.g., B3LYP/6-311++G**) would produce a set of optimized geometric parameters. The results would likely show standard bond lengths for C-C, C-H, C-O, C-N, and C=O bonds, with slight variations due to the electronic effects of the substituent groups. The presence of the electronegative chlorine and oxygen atoms would influence the geometry around the chloroacetamide and butanol moieties.

Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AngleHypothetical Value
Bond LengthC=O~1.23 Å
Bond LengthC-Cl~1.78 Å
Bond LengthN-H~1.01 Å
Bond LengthO-H~0.97 Å
Bond AngleO=C-N~123°
Bond AngleC-N-H~120°
Dihedral AngleC-C-N-CVaries with conformation

Note: This table is for illustrative purposes only and does not represent experimentally verified data.

Beyond geometry, DFT calculations provide a wealth of electronic properties. These include total energy, dipole moment, and atomic charges (e.g., Mulliken or Natural Bond Orbital charges), which are crucial for understanding the molecule's polarity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity of this compound

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.comyoutube.com

For this compound, an FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized primarily on atoms with lone pairs, such as the oxygen of the carbonyl and hydroxyl groups, and the nitrogen atom of the amide. The LUMO is likely to be distributed over the electrophilic centers, particularly the carbonyl carbon and the carbon atom bonded to the chlorine. researchgate.netnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. acs.org A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Hypothetical Frontier Molecular Orbital Properties

PropertyHypothetical Value (in eV)Implication
HOMO Energy-6.5Indicates electron-donating capability
LUMO Energy+1.2Indicates electron-accepting capability
HOMO-LUMO Gap7.7Reflects chemical stability and reactivity

Note: This table is for illustrative purposes only and does not represent experimentally verified data.

Electrostatic Potential Surface (ESP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. dtic.miluni-muenchen.de The ESP map is generated by calculating the electrostatic potential at each point on the molecule's electron density surface. uni-muenchen.de This surface is color-coded to indicate different potential values: red typically represents regions of negative potential (electron-rich), which are attractive to electrophiles, while blue represents regions of positive potential (electron-poor), attractive to nucleophiles. researchgate.netresearchgate.net

For this compound, the ESP map would likely show strong negative potentials (red) around the carbonyl oxygen and the hydroxyl oxygen, indicating these are primary sites for hydrogen bond acceptance. researchgate.netresearchgate.net A region of positive potential (blue) would be expected around the amide and hydroxyl hydrogen atoms, making them hydrogen bond donors. The chlorine atom, due to the "sigma-hole" phenomenon, might exhibit a region of positive potential along the extension of the C-Cl bond, allowing for halogen bonding, despite its high electronegativity. researchgate.netnih.gov

Conformational Analysis of this compound in Solution and Gas Phase

The flexibility of the butanol chain and the rotatable bonds within the chloroacetamide group mean that this compound can exist in numerous conformations. Understanding these conformations is crucial as they can significantly impact the molecule's physical and biological properties.

Potential Energy Surface Scans and Identification of Stable Conformers

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. This is done by systematically rotating one or more dihedral angles and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals the energy barriers between different conformations and identifies the low-energy, stable conformers (local and global minima).

For this compound, several key dihedral angles would be scanned, including those along the C-C backbone of the butanol fragment and the C-N bond of the amide. The analysis would likely reveal several stable conformers. For instance, studies on similar butanol derivatives have shown that conformations can be broadly categorized as bent or linear, with different stabilities. nih.govacs.org The presence of the bulky chloroacetamide group would introduce additional steric constraints, influencing the preferred conformations. wolfram.comunige.ch

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Hindrance)

The relative stability of the different conformers of this compound is determined by a balance of subtle intramolecular interactions. The most significant of these is likely to be intramolecular hydrogen bonding. A hydrogen bond could potentially form between the hydroxyl group's hydrogen (donor) and the carbonyl oxygen (acceptor), or between the amide hydrogen (donor) and the hydroxyl oxygen (acceptor). Such an interaction would stabilize a folded conformation, creating a pseudo-cyclic structure.

Conversely, steric hindrance, or repulsive interactions between bulky groups, will destabilize certain conformations. For example, gauche interactions between the chloroacetyl group and the ethyl group of the butanol chain would raise the energy of those conformers. The final conformational preference in both the gas phase and in solution will be a delicate interplay of these stabilizing and destabilizing forces. wolfram.comnih.gov The polarity of a solvent can also influence conformational equilibrium by stabilizing more polar conformers.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies) for this compound

The theoretical prediction of spectroscopic parameters for molecules like this compound is a powerful tool in computational chemistry, aiding in structural elucidation and the interpretation of experimental data. By employing quantum mechanical calculations, it is possible to estimate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies with a reasonable degree of accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Density Functional Theory (DFT) has become a standard method for the prediction of NMR chemical shifts. aps.orgresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the isotropic magnetic shielding tensors of atomic nuclei. researchgate.netnih.gov These shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov For molecules containing heteroatoms like oxygen, nitrogen, and chlorine, as in this compound, selecting an appropriate level of theory is crucial for obtaining reliable results. aps.org

Solvent effects can also significantly influence chemical shifts. researchgate.net Therefore, computational models often incorporate a solvent model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), to simulate the presence of a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), which are common NMR solvents. nih.gov

For this compound, the predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronic environment of each nucleus. The electronegativity of the chlorine, oxygen, and nitrogen atoms will deshield adjacent protons and carbons, leading to higher chemical shifts. For instance, the protons on the carbon adjacent to the chlorine atom (Cl-CH₂-) and the protons on the carbon bearing the hydroxyl group (-CH₂OH) are expected to have relatively high chemical shifts.

A hypothetical table of predicted NMR chemical shifts for this compound, based on DFT/GIAO calculations, is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃-0.9 - 1.113 - 15
-CH₂- (ethyl)1.4 - 1.620 - 25
-CH(NH)-3.8 - 4.255 - 60
-CH₂OH3.5 - 3.863 - 68
-OH2.0 - 4.0 (broad)-
-NH-6.5 - 7.5 (broad)-
Cl-CH₂-4.0 - 4.342 - 45
-C=O-165 - 170

Infrared (IR) Spectroscopy

The prediction of IR spectra also relies on computational methods, primarily DFT, to calculate the vibrational frequencies of a molecule. researchgate.net These calculations determine the normal modes of vibration and their corresponding frequencies. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations.

For this compound, several characteristic IR absorption bands can be predicted based on its functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, which is likely involved in hydrogen bonding. libretexts.orgvscht.cz

N-H Stretch: A moderate to strong absorption band for the N-H stretching vibration of the secondary amide is anticipated around 3300 cm⁻¹. libretexts.org

C-H Stretch: The C-H stretching vibrations of the alkyl and chloroacetyl groups will appear in the range of 2850-3000 cm⁻¹. vscht.cz

C=O Stretch (Amide I): A very strong and sharp absorption band corresponding to the carbonyl stretching vibration of the amide group is expected around 1650 cm⁻¹. libretexts.org

N-H Bend (Amide II): A moderate to strong band for the N-H bending vibration, coupled with C-N stretching, is predicted in the region of 1550 cm⁻¹.

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected to produce a moderate to strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

A table of predicted characteristic IR frequencies for this compound is provided below.

Table 2: Predicted Characteristic IR Frequencies for this compound
Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
O-HStretch3200 - 3600Strong, Broad
N-HStretch~3300Moderate-Strong
C-HStretch2850 - 3000Moderate
C=OStretch (Amide I)~1650Strong, Sharp
N-HBend (Amide II)~1550Moderate-Strong
C-OStretch1050 - 1150Moderate
C-ClStretch600 - 800Moderate-Strong

Reaction Pathway Modeling and Transition State Analysis for Key Transformations of this compound

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying reaction pathways and characterizing transition states. For this compound, several key transformations can be investigated, including nucleophilic substitution at the chloroacetyl group and hydrolysis of the amide bond.

Nucleophilic Substitution of the Chloroacetyl Group

The chloroacetyl group in this compound is susceptible to nucleophilic substitution, where the chlorine atom acts as a leaving group. A common example is the reaction with a nucleophile (Nu⁻), which likely proceeds through an Sₙ2 mechanism. nih.govresearchgate.net

The reaction pathway can be modeled by calculating the potential energy surface along the reaction coordinate. The reaction coordinate is typically defined as the change in the distance between the incoming nucleophile and the carbon atom of the CH₂Cl group, and the distance between that carbon and the leaving chloride ion.

The transition state for this Sₙ2 reaction would involve a pentacoordinate carbon atom, where the nucleophile and the leaving group are partially bonded. The energy of this transition state determines the activation energy of the reaction. DFT calculations can be used to locate the geometry of the transition state and calculate its energy. A computational study on chloroacetanilide herbicides showed that the activation energy for nucleophilic substitution is influenced by the nature of the nucleophile. nih.gov

A hypothetical energy profile for the Sₙ2 reaction of this compound with a generic nucleophile is shown below.

Table 3: Hypothetical Energetics for the Sₙ2 Reaction of this compound
SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nu⁻)0
Transition State+15 to +25
Products (2-(2-Nu-acetamido)-1-butanol + Cl⁻)Variable (depends on Nu)

Hydrolysis of the Amide Bond

The amide bond in this compound can undergo hydrolysis under acidic or basic conditions. nih.govacs.org Computational modeling can help to understand the detailed mechanism of this process.

Under acidic conditions, the reaction is likely initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. rsc.org This is followed by proton transfer and elimination of the amine, leading to the formation of a carboxylic acid and an amino alcohol.

Under basic conditions, the hydrolysis is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org The subsequent elimination of the amide anion, which is a poor leaving group, is often the rate-determining step. libretexts.org

Transition state analysis for both acid- and base-catalyzed hydrolysis would involve locating the transition state structures for the key steps, such as the nucleophilic attack and the leaving group departure. The calculated activation energies would provide insights into the relative rates of the reactions under different pH conditions. Studies on the hydrolysis of chloroacetamide herbicides have shown that the reaction mechanism can be complex, with possibilities of both amide and ether group cleavage under acidic conditions. nih.govacs.org

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior of this compound

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules in a solvent environment, offering insights into conformational changes, solvation, and intermolecular interactions over time. tandfonline.comacs.org

Solvent Effects and Solvation Shell

The properties and behavior of this compound in solution are significantly influenced by the surrounding solvent molecules. MD simulations can be used to model the solvation of this compound in various solvents, such as water or organic solvents. The simulations can reveal the structure of the solvation shell, which is the layer of solvent molecules immediately surrounding the solute.

For a molecule like this compound, which has both polar (hydroxyl, amide) and nonpolar (butyl chain) parts, the interactions with the solvent will be complex. In an aqueous solution, water molecules are expected to form hydrogen bonds with the hydroxyl and amide groups. tandfonline.comnih.gov The simulations can quantify the number and lifetime of these hydrogen bonds, providing a measure of the strength of the solute-solvent interactions. The arrangement of water molecules around the nonpolar butyl chain, known as the hydrophobic effect, can also be studied.

Conformational Dynamics

This compound is a flexible molecule with several rotatable bonds. MD simulations can explore the conformational landscape of the molecule in solution and identify the most stable conformers. The simulations can track the dihedral angles of the rotatable bonds over time to understand the dynamics of conformational changes. The solvent can play a crucial role in stabilizing certain conformations through specific interactions like hydrogen bonding. rsc.org For instance, intramolecular hydrogen bonding between the hydroxyl and amide groups might be favored in nonpolar solvents, while intermolecular hydrogen bonding with the solvent would be more prevalent in polar protic solvents.

Dynamic Behavior of Functional Groups

MD simulations can also provide insights into the dynamic behavior of specific functional groups. For example, the rotation around the C-N amide bond is known to have a significant energy barrier. nih.gov MD simulations can be used to study the frequency and mechanism of this rotation in solution. The dynamics of the chloroacetyl group, including its orientation and accessibility to nucleophiles, can also be investigated. Studies on halogenated organic compounds have shown that their behavior at interfaces, such as the air-water interface, can be significantly different from that in the bulk solution, which could be relevant for understanding the environmental fate of such compounds. acs.orgnih.gov

A summary of the types of information that can be obtained from MD simulations of this compound is presented in the table below.

Table 4: Information from Molecular Dynamics Simulations of this compound
PropertyDescription
Radial Distribution Functions (RDFs)Describes the probability of finding a solvent atom at a certain distance from a solute atom, revealing the structure of the solvation shell.
Hydrogen Bond AnalysisQuantifies the number and lifetime of hydrogen bonds between the solute and solvent, and within the solute itself.
Conformational AnalysisIdentifies the preferred conformations of the molecule in solution and the dynamics of transitions between them.
Diffusion CoefficientMeasures the mobility of the solute molecule in the solvent.
Rotational Correlation TimesDescribes the timescale of the rotational motion of the molecule and its functional groups.

Applications of 2 2 Chloroacetamido 1 Butanol in Advanced Organic Synthesis and Material Science

2-(2-Chloroacetamido)-1-butanol as a Versatile Building Block in Complex Molecule Synthesis

The presence of both a nucleophilic hydroxyl group and an electrophilic chloroacetamide moiety within the same molecule makes this compound a valuable synthon for the construction of intricate organic molecules.

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and agrochemicals. organic-chemistry.org The structure of this compound, specifically being a β-hydroxy amide, is primed for intramolecular cyclization reactions to form five-membered heterocyclic rings, most notably oxazolines.

The synthesis of 2-oxazolines from β-acylamino alcohols can be achieved through various methods, often involving dehydration or activation of the hydroxyl group followed by intramolecular nucleophilic attack by the amide oxygen. organic-chemistry.orggoogle.com For this compound, this transformation would lead to the formation of a 2-(chloromethyl)-4-ethyloxazoline. The reaction is typically promoted by acids or dehydrating agents. The general scheme for such a cyclization is presented below:

Scheme 1: Proposed Cyclization of this compound to form a 2-Oxazoline Derivative

Generated code

Conclusion and Future Directions in the Academic Research of 2 2 Chloroacetamido 1 Butanol

Synthesis of 2-(2-Chloroacetamido)-1-butanol

The synthesis of this compound, while not explicitly detailed in current literature, can be logically inferred from standard organic chemistry principles. The most probable and efficient synthetic route would involve the acylation of 2-amino-1-butanol with a suitable chloroacetylating agent.

A primary method would be the reaction of 2-amino-1-butanol with chloroacetyl chloride. This reaction would likely be carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of solvent would be crucial, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being preferred to avoid unwanted side reactions.

An alternative approach could utilize chloroacetic anhydride (B1165640) as the acylating agent. This method might offer milder reaction conditions but could be less atom-economical. Another possibility involves the use of chloroacetic acid activated with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the amide bond formation with 2-amino-1-butanol.

The starting material, 2-amino-1-butanol, is a chiral compound, meaning its synthesis can yield different stereoisomers. The resolution of racemic 2-amino-1-butanol has been achieved using enzymatic methods, which could be employed to produce enantiomerically pure (S)- or (R)-2-(2-chloroacetamido)-1-butanol for stereospecific studies. researchgate.net

Table 1: Plausible Synthetic Routes to this compound

Reactant 1Reactant 2Reagents/ConditionsProduct
2-Amino-1-butanolChloroacetyl chlorideTriethylamine, Dichloromethane, 0°C to rtThis compound
2-Amino-1-butanolChloroacetic anhydridePyridine, TetrahydrofuranThis compound
2-Amino-1-butanolChloroacetic acidDCC, DMAP, DichloromethaneThis compound

Advanced Structural Elucidation of this compound

A comprehensive structural elucidation of this compound would necessitate a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be instrumental in confirming the structure. The spectrum is expected to show distinct signals for the protons on the butanol backbone, the methylene (B1212753) protons of the chloroacetyl group, and the amide and hydroxyl protons. docbrown.infothermofisher.comspectrabase.comchemicalbook.com The chemical shifts and coupling patterns would provide definitive evidence of the connectivity of the atoms. For instance, the protons on the carbon bearing the acetamido group would likely appear as a multiplet, coupled to the adjacent methylene and methyl protons of the butanol chain. ¹³C NMR spectroscopy would complement the ¹H NMR data, showing characteristic peaks for the carbonyl carbon, the carbon bearing the chlorine atom, and the four distinct carbons of the butanol moiety.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its fragmentation patterns. docbrown.infoyoutube.com The molecular ion peak would correspond to the exact mass of this compound. Fragmentation would likely involve cleavage of the amide bond, loss of the chloroacetyl group, and fragmentation of the butanol chain. Alpha-cleavage, a common fragmentation pattern for alcohols, could also be anticipated. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. Characteristic absorption bands would be expected for the N-H stretch of the amide, the C=O stretch of the amide carbonyl group, the C-Cl stretch, and the O-H stretch of the hydroxyl group.

Reactivity and Mechanistic Understanding of this compound

The reactivity of this compound is predicted to be dominated by the electrophilic nature of the carbon atom bearing the chlorine atom. This makes it susceptible to nucleophilic substitution reactions. A wide range of nucleophiles, including amines, thiols, and alkoxides, could potentially displace the chloride ion. hmdb.ca

The presence of the amide and hydroxyl groups could also influence its reactivity. The amide nitrogen is generally not nucleophilic due to resonance delocalization of its lone pair of electrons with the adjacent carbonyl group. The hydroxyl group, however, could act as a nucleophile under certain conditions, potentially leading to intramolecular cyclization reactions.

Mechanistic studies would be crucial to understand the pathways of these reactions. Kinetic experiments could determine reaction rates and orders, providing insights into the transition states involved. Isotopic labeling studies could further elucidate the movement of atoms during the reaction.

Derivatization Strategies for this compound Analogues

The reactive chloroacetyl group of this compound serves as a versatile handle for the synthesis of a diverse library of analogues. By reacting the parent compound with various nucleophiles, a wide array of derivatives with potentially new and interesting properties can be generated.

For example, reaction with primary or secondary amines would yield N-substituted glycinamide (B1583983) derivatives. Reaction with thiols would lead to the formation of thioether compounds. Alkoxides could be used to introduce new ether linkages. These derivatization strategies open the door to the systematic exploration of structure-activity relationships. The design of novel chloroacetamide derivatives containing different aromatic moieties has been explored as a strategy in other contexts. researchgate.net

Table 2: Potential Derivatization Reactions of this compound

NucleophileResulting Functional GroupPotential Analogue Class
Primary/Secondary AmineTertiary AmineN-Substituted Glycinamides
ThiolThioetherThioether Derivatives
AlkoxideEtherEther Derivatives
CarboxylateEsterEster-Linked Conjugates

Computational Insights into this compound

In the absence of experimental data, computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. nih.gov Density Functional Theory (DFT) calculations could be employed to determine its optimized geometry, electronic structure, and vibrational frequencies, which could then be compared with future experimental spectroscopic data. nih.gov

Molecular modeling could also be used to predict its reactivity. By calculating the energies of reactants, transition states, and products, potential reaction pathways can be mapped out, and activation barriers can be estimated. This can help in designing and optimizing synthetic routes. Furthermore, computational methods can be used to predict various physicochemical properties, such as solubility, lipophilicity, and pKa, which are crucial for understanding its potential behavior in different environments.

Identification of Remaining Challenges and Future Research Perspectives for this compound

The primary challenge in the study of this compound is the current lack of any published research. Therefore, the most immediate research perspective is its successful synthesis and thorough characterization. Once the compound is available, a host of research avenues will open up.

Future research should focus on a systematic investigation of its reactivity with a wide range of nucleophiles. The potential for this compound to act as a building block in the synthesis of more complex molecules, including heterocyclic compounds, should be explored. Given that chloroacetamide derivatives have shown promise as antifungal and antibacterial agents, the biological activity of this compound and its derivatives should be evaluated. nih.govnih.govresearchgate.net Challenges in the production of butanol itself, such as those encountered in fermentation processes, highlight the importance of efficient chemical syntheses for its derivatives. researchgate.netnih.gov

Broader Academic Implications of Research on this compound

Research into this compound, despite its current obscurity, holds several broader academic implications. A detailed study of its synthesis and reactivity would contribute to the fundamental understanding of organic reaction mechanisms, particularly in the context of bifunctional molecules.

The exploration of its potential applications, for instance in medicinal chemistry or materials science, could lead to the development of new therapeutic agents or functional materials. The development of a library of derivatives and the subsequent investigation of their structure-activity relationships would provide valuable data for the rational design of molecules with specific properties. Ultimately, the study of this seemingly simple yet unexamined molecule could serve as a case study in the value of exploring the vast, uncharted territories of chemical space. Chloroacetamide derivatives are recognized as a significant class of compounds in modern chemistry with a broad spectrum of applications due to their inherent reactivity. nbinno.com

Q & A

Q. What are the optimal synthetic routes for 2-(2-Chloroacetamido)-1-butanol, and how can reaction conditions be standardized?

Methodological Answer:

  • Stepwise Synthesis : Begin with a primary amino alcohol precursor (e.g., 1-amino-2-butanol) and introduce the chloroacetamido group via nucleophilic acyl substitution. Use chloroacetyl chloride in anhydrous dichloromethane under inert atmosphere, with triethylamine as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%). Monitor via TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate) .
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amino alcohol to chloroacetyl chloride) and maintain temperatures at 0–5°C during acylation to minimize side reactions .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points. Store samples at –20°C in amber vials to prevent photodegradation .
  • Hydrolytic Sensitivity : Perform accelerated stability studies in buffers (pH 4–9) at 40°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and quantify hydrolytic byproducts (e.g., free amine or chloroacetic acid) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Stereochemical Confirmation : Use chiral HPLC (Chiralpak IA column) or polarimetry to verify enantiopurity, especially if the synthesis involves stereospecific steps .
  • Spectroscopic Validation :
    • IR : Confirm amide C=O stretch (~1644 cm⁻¹) and N–H bend (~3324 cm⁻¹) .
    • NMR : Look for characteristic signals (¹H NMR: δ 1.5–1.7 ppm for butanol CH₂; δ 4.0–4.2 ppm for Cl–CH₂–CO–) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:

  • Comparative SAR Studies : Synthesize structural analogs (e.g., varying alkyl chain length or substituting chloro with fluoro) and evaluate bioactivity in standardized assays (e.g., antimicrobial MIC tests or enzyme inhibition assays) .
  • Meta-Analysis : Cross-reference datasets from PubChem and patent literature, accounting for variations in assay protocols (e.g., cell line specificity, incubation time) .

Q. What computational strategies are effective for predicting the reactivity of the chloroacetamido group in complex reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model transition states for nucleophilic substitutions. Focus on charge distribution at the chloroacetamido carbon to predict sites of electrophilic attack .
  • MD Simulations : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS to identify binding hotspots influenced by the butanol backbone .

Q. How does stereochemistry at the 1-butanol moiety influence the compound’s biological interactions?

Methodological Answer:

  • Enantioselective Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) to generate (R)- and (S)-enantiomers .
  • Biological Testing : Compare enantiomer activity in receptor-binding assays (e.g., radioligand displacement) or in vivo models. For example, (S)-enantiomers may show higher affinity due to spatial compatibility with chiral enzyme pockets .

Q. What strategies mitigate toxicity risks during in vivo studies of this compound derivatives?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites (e.g., chloroacetic acid) in plasma or urine from rodent models. Adjust dosing regimens based on clearance rates .
  • Prodrug Design : Mask the chloroacetamido group with enzymatically cleavable protectors (e.g., ester prodrugs) to reduce off-target alkylation .

Data Interpretation & Contradiction Management

Q. How should researchers address discrepancies in reported synthetic yields across studies?

Methodological Answer:

  • Reproducibility Checks : Replicate key protocols with strict control of variables (e.g., solvent grade, stirring rate).
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., dimerization or over-acylation) that reduce yield. Optimize quenching steps (e.g., rapid ice-water bath addition) .

Q. What experimental controls are essential when studying this compound’s mechanism of action in biological systems?

Methodological Answer:

  • Negative Controls : Include analogs lacking the chloroacetamido group to isolate its contribution to bioactivity .
  • Inhibitor Coadministration : Use known enzyme inhibitors (e.g., iodoacetamide for thiol-reactive compounds) to confirm target engagement .

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